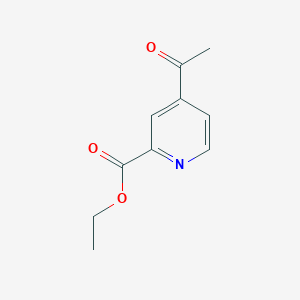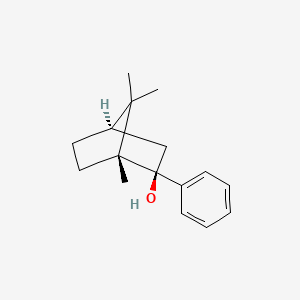
1,2-Benzisoxazol-3(2H)-one, 4-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzisoxazol-3(2H)-one, 4-hydroxy- is a heterocyclic compound that features a benzene ring fused to an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisoxazol-3(2H)-one, 4-hydroxy- can be achieved through several methods. One common approach involves the cyclization of 2-nitrophenylacetic acid derivatives. This process typically includes the following steps:
Nitration: The starting material, such as 2-nitrophenylacetic acid, is nitrated using a mixture of nitric and sulfuric acids.
Reduction: The nitro group is reduced to an amino group using a reducing agent like iron powder in the presence of hydrochloric acid.
Industrial Production Methods
Industrial production methods for 1,2-Benzisoxazol-3(2H)-one, 4-hydroxy- often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
1,2-Benzisoxazol-3(2H)-one, 4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, ketones, aldehydes, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2-Benzisoxazol-3(2H)-one, 4-hydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1,2-Benzisoxazol-3(2H)-one, 4-hydroxy- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: A simpler analog with similar structural features but lacking the hydroxyl group.
Benzisoxazole: Another related compound with a fused benzene and isoxazole ring but different substitution patterns.
4,5-Dihydroisoxazole: A reduced form of isoxazole with different reactivity and properties
Uniqueness
1,2-Benzisoxazol-3(2H)-one, 4-hydroxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group allows for additional functionalization and interactions, making it a versatile compound for various applications .
Properties
Molecular Formula |
C7H5NO3 |
|---|---|
Molecular Weight |
151.12 g/mol |
IUPAC Name |
4-hydroxy-1,2-benzoxazol-3-one |
InChI |
InChI=1S/C7H5NO3/c9-4-2-1-3-5-6(4)7(10)8-11-5/h1-3,9H,(H,8,10) |
InChI Key |
NYGSMJXCYRLNIH-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1)ONC2=O)O |
Canonical SMILES |
C1=CC(=C2C(=C1)ONC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(4-carbamoyl-5-hydroxyimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B1640424.png)

![6,7-Difluorobenzo[d]isoxazol-3-amine](/img/structure/B1640429.png)





